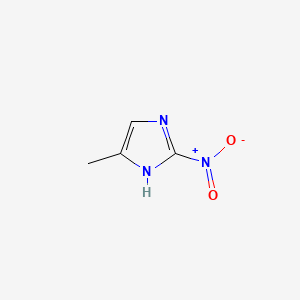
2-Nitro-1-(pyridin-4-yl)ethanol
Descripción general
Descripción
“2-Nitro-1-(pyridin-4-yl)ethanol” is a chemical compound . It has a molecular formula of C7H8N2O3 and a molecular weight of 168.15 . It is also known as 2-Nitro-1-(pyridin-4-yl)ethan-1-ol or 4-Pyridinemethanol, α-(nitromethyl)- .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the Knoevenagel reaction is one of the most efficient methods of constructing pyridine-containing organic semiconductors through a two-step process: (1) format the hydroxyl-containing intermediates; (2) obtain products by a dehydration reaction .Aplicaciones Científicas De Investigación
Protecting Group in Polymer Chemistry
2-(Pyridin-2-yl)ethanol has been identified as an effective protecting group for methacrylic acid (MAA), useful in polymer chemistry. It can be selectively removed either chemically under alkaline conditions or thermally at temperatures above 110 °C, while remaining stable under acidic conditions and resistant to catalytic hydrogenolysis. This property makes it valuable for the synthesis of diblock copolymers with polyMAA segments and has potential for extensive use in polymer research (Elladiou & Patrickios, 2012).
Catalysis and Reaction Kinetics
The kinetics and mechanism of pyridinolysis reactions, involving the interaction with 2-(pyridin-2-yl)ethanol, have been studied for understanding the formation of zwitterionic tetrahedral intermediates. This research contributes to a deeper understanding of reaction pathways and kinetics in organic chemistry, particularly in the context of complex organic reactions (Castro et al., 2004).
Anticancer Activity
Research involving microwave-assisted synthesis techniques has identified the role of 2-(pyridin-2-yl)ethanol in the formation of polysubstituted 4H-Pyran derivatives. These compounds have shown potential as anticancer agents, demonstrating the chemical's relevance in the development of new therapeutic drugs (Hadiyal et al., 2020).
Asymmetric Synthesis and Metal Complexation
The compound has been involved in studies related to asymmetric transfer hydrogenation of ketones, where its derivatives have shown effectiveness in catalyzing these reactions. This aspect is significant for developing new catalytic processes in synthetic organic chemistry (Magubane et al., 2017).
Propiedades
IUPAC Name |
2-nitro-1-pyridin-4-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-7(5-9(11)12)6-1-3-8-4-2-6/h1-4,7,10H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMASOGGNOSBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394992 | |
| Record name | 2-nitro-1-(pyridin-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52239-23-3 | |
| Record name | 2-nitro-1-(pyridin-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-Phenylimidazo[1,5-a]pyridine](/img/structure/B3352977.png)







